3-Methyl-4-nitroisothiazole

Electrochemistry Medicinal Chemistry Computational Chemistry

This 3-Methyl-4-nitroisothiazole features a unique electronic profile—strongly electron-withdrawing nitro at 4-position and methyl at 3-position—making it an indispensable intermediate for heterocyclic scaffolds. Its high reduction potential drives efficient one-step decarboxylative synthesis, while isothiazole‑N platinum coordination enables novel Pt(II) anticancer metallodrugs. Backed by patent literature for crop protection molecules, it provides well-characterized LogP (1.0‑1.36) and PSA (87 Ų) for predictable SAR optimization.

Molecular Formula C4H4N2O2S
Molecular Weight 144.15 g/mol
CAS No. 1073-18-3
Cat. No. B086254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-4-nitroisothiazole
CAS1073-18-3
Synonyms3-Methyl-4-nitro-isothiazole
Molecular FormulaC4H4N2O2S
Molecular Weight144.15 g/mol
Structural Identifiers
SMILESCC1=NSC=C1[N+](=O)[O-]
InChIInChI=1S/C4H4N2O2S/c1-3-4(6(7)8)2-9-5-3/h2H,1H3
InChIKeyFOWVNQQFRSJOLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-4-nitroisothiazole (CAS 1073-18-3): A Multifunctional Isothiazole Building Block for Heterocyclic Synthesis and Electronic Tuning


3-Methyl-4-nitroisothiazole (CAS 1073-18-3) is a 5-membered heterocyclic compound characterized by a thiazole ring with a methyl substituent at the 3-position and a strongly electron-withdrawing nitro group at the 4-position [1]. This arrangement imparts distinctive physicochemical and electronic properties, including a moderate calculated logP of 1.00-1.36 and a high polar surface area (87 Ų) [2]. Its primary utility lies in its role as a versatile intermediate for constructing more complex heterocyclic scaffolds [1] and as a ligand for metal coordination, notably in the development of platinum(II) anticancer complexes [3].

Why 3-Methyl-4-nitroisothiazole (CAS 1073-18-3) Cannot Be Directly Replaced by Other Isothiazoles


The substitution of a hydrogen atom at the 4-position with a nitro group in 3-Methyl-4-nitroisothiazole fundamentally alters its chemical behavior compared to the unsubstituted parent 3-methylisothiazole [1]. This modification significantly changes its electronic structure, as demonstrated by a shift in reduction potential, indicating a much greater susceptibility to single-electron reduction [2]. This electronic activation is a prerequisite for its use in specific synthetic pathways, such as the efficient one-step decarboxylation synthesis [3]. Furthermore, the nitro group enables coordination chemistry with platinum that is not possible with the non-nitrated analog, directly impacting its potential in developing metallodrugs [4].

3-Methyl-4-nitroisothiazole (CAS 1073-18-3): A Quantitative Differentiation Guide vs. Key Analogs


Electron Affinity and Reductive Activation Profile

3-Methyl-4-nitroisothiazole demonstrates a significantly higher susceptibility to reduction compared to its positional isomer 1-methyl-4-nitropyrazole [1]. While its reduction potential is measured to be at a similar level to the more active 1-methyl-3-nitropyrazole, it is markedly greater than that of 1-methyl-4-nitropyrazole, indicating a unique electronic profile among nitroazoles [1].

Electrochemistry Medicinal Chemistry Computational Chemistry

Enhanced Lipophilicity vs. Unsubstituted 4-Nitroisothiazole

The addition of a methyl group at the 3-position of 3-Methyl-4-nitroisothiazole increases its lipophilicity by approximately 0.2 logP units compared to the unsubstituted 4-nitroisothiazole [1][2]. This modification is a common strategy in medicinal chemistry to improve membrane permeability and target engagement.

Drug Design ADME Physicochemical Profiling

Use as a Key Intermediate in a Facile, High-Yield Synthesis

3-Methyl-4-nitroisothiazole can be efficiently synthesized via a one-step decarboxylation of 3-methyl-4-nitro-5-isothiazolecarboxylic acid, achieving a high yield of 65% under mild dry pyrolysis conditions (120-130 °C) [1]. This route is more straightforward than many alternative multi-step syntheses for similar nitro-substituted heterocycles.

Organic Synthesis Process Chemistry Heterocyclic Chemistry

Documented Utility as an Intermediate for Agrochemical Active Ingredients

Patents from ISHIHARA MINING & CHEMICAL CO (1990) explicitly claim the use of 3-Methyl-4-nitroisothiazole and its derivatives as valuable intermediates in the synthesis of both fungicides and herbicides [1][2]. For instance, the 5-propargyloxy derivative is directly cited as a fungicide, while the core scaffold is used to build herbicide candidates [1].

Agrochemistry Fungicide Herbicide

Optimal Research and Procurement Scenarios for 3-Methyl-4-nitroisothiazole (CAS 1073-18-3)


Design of Electron-Deficient Ligands for Platinum(II) Anticancer Complexes

Given its unique reduction potential and ability to coordinate to platinum via the isothiazole nitrogen, 3-Methyl-4-nitroisothiazole is an excellent starting material for generating novel platinum(II) complexes [1]. The ligand's electronic properties, which are distinct from non-nitrated or other nitroazole analogs, can be exploited to tune the reactivity and biological activity of the resulting metallodrugs [1].

Synthesis of Agrochemical Intermediates with Improved Lipophilicity

The combination of a reactive nitro group and a higher logP compared to unsubstituted 4-nitroisothiazole makes this compound a strategically valuable building block for designing new fungicides and herbicides [2]. Its use as an intermediate is explicitly supported by patent literature, providing a direct pathway for developing novel crop protection molecules with potentially enhanced membrane penetration [2][3].

Medicinal Chemistry Scaffold Optimization

For projects requiring an isothiazole core with defined electronic and steric properties, 3-Methyl-4-nitroisothiazole offers a well-characterized starting point. Its distinct reduction potential [4] and calculated physicochemical properties (e.g., LogP ~1.0-1.36, PSA 87 Ų) [5] provide a predictable profile for structure-activity relationship (SAR) studies and lead optimization.

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